Arecaidine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

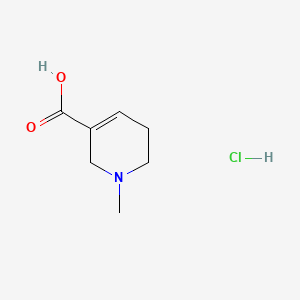

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDNPNYIBGXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-28-6 | |

| Record name | Arecaidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARECAIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arecaidine Hydrochloride: A Technical Overview of its Mechanism as a GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrochloride, a key alkaloid found in the areca nut, is a recognized inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides an in-depth analysis of its mechanism of action, consolidating available quantitative data, detailing experimental methodologies from seminal studies, and visualizing the involved pathways. Arecaidine's primary interaction appears to be with the proton-coupled amino acid transporter 1 (PAT1), where it acts as a substrate and competitive inhibitor. Its direct effects on the primary GABA transporters (GATs) are less characterized quantitatively. This document aims to provide a comprehensive resource for researchers investigating GABAergic signaling and developing novel therapeutics.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism of action for several anticonvulsant and anxiolytic drugs. Arecaidine, a derivative of arecoline, has been identified as an inhibitor of GABA uptake, contributing to the psychoactive effects of areca nut consumption.[1][2] Understanding the precise mechanism of this compound's interaction with GABA transport systems is crucial for its potential pharmacological applications and for elucidating the broader landscape of GABAergic modulation.

Mechanism of Action

This compound's role as a GABA uptake inhibitor is multifaceted, with evidence pointing to its interaction with at least two distinct transporter families.

Interaction with GABA Transporters (GATs)

Early research by Lodge and colleagues (1977) first established that arecaidine inhibits the uptake of GABA in slices of the cat spinal cord and cerebellum.[1] This study demonstrated that arecaidine could enhance the inhibitory actions of GABA on neuronal firing, consistent with an elevation of extracellular GABA levels due to uptake inhibition.[1] However, specific quantitative data on the direct inhibition of the primary GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) by this compound remains limited in publicly available literature.

Interaction with Proton-Coupled Amino Acid Transporter 1 (PAT1)

More recent studies have elucidated a significant interaction between arecaidine and the proton-coupled amino acid transporter 1 (PAT1, also known as SLC36A1). A study by Voigt and colleagues (2013) demonstrated that arecaidine is a substrate for hPAT1 and acts as a competitive inhibitor of L-proline uptake.[3] This interaction is characterized by a relatively low affinity. The transport of arecaidine by PAT1 is an electrogenic process.[4] Given that PAT1 is expressed in the intestinal epithelium, this transporter may be primarily responsible for the intestinal absorption of arecaidine.[4]

The following diagram illustrates the proposed mechanism of this compound's interaction with GABA transporters and PAT1.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with relevant transporters.

| Compound | Transporter | Assay System | Measured Value (Ki) | Reference |

| Arecaidine | hPAT1 (SLC36A1) | L-[³H]proline uptake inhibition in hPAT1-transfected HeLa cells | 3.8 mM | [4] |

Note: IC50 and Ki values for the direct inhibition of GAT1, GAT2, GAT3, and BGT1 by this compound are not well-documented in the reviewed literature.

Experimental Protocols

Detailed methodologies from the key studies are provided below to facilitate replication and further investigation.

GABA Uptake Inhibition in Cat Brain Slices (Lodge et al., 1977)

This protocol describes the in vitro measurement of radiolabeled GABA uptake into tissue slices.

-

Tissue Preparation: Slices of cat spinal cord and cerebellum were used.

-

Incubation: The slices were incubated in a physiological solution containing radiolabeled GABA.

-

Inhibitor Addition: Arecaidine was added to the incubation medium at various concentrations to assess its effect on GABA uptake.

-

Measurement: The amount of radioactivity accumulated in the tissue slices was measured to determine the extent of GABA uptake and its inhibition by arecaidine.

-

Control: Control experiments were performed in the absence of arecaidine to establish baseline GABA uptake.

The following diagram outlines the experimental workflow for the GABA uptake assay.

L-[³H]proline Uptake Inhibition Assay in hPAT1-transfected HeLa Cells (Voigt et al., 2013)

This protocol details the method used to determine the affinity of arecaidine for the human PAT1 transporter.

-

Cell Culture and Transfection: HeLa cells were transiently transfected with hPAT1-cDNA.

-

Uptake Assay:

-

Transfected cells were incubated with a solution containing L-[³H]proline.

-

Arecaidine was added at various concentrations to compete with L-[³H]proline for uptake via hPAT1.

-

-

Kinetic Analysis: The inhibition of L-[³H]proline uptake by arecaidine was measured, and kinetic analyses were performed to determine the manner of inhibition (competitive) and the affinity constant (Ki).

-

Electrophysiological Measurements: In a separate experiment, hPAT1-expressing Xenopus laevis oocytes were used to measure the transmembrane transport of arecaidine electrophysiologically, confirming it as a substrate.[4]

Discussion and Future Directions

The available evidence strongly suggests that this compound's effects on the GABAergic system are, at least in part, mediated by its interaction with the PAT1 transporter. Its identification as a substrate and competitive inhibitor of PAT1 provides a clear mechanism for its absorption and potential indirect influence on GABA homeostasis.

However, a significant gap remains in our understanding of arecaidine's direct effects on the primary GABA transporters (GAT1, GAT2, GAT3, and BGT1). The initial findings by Lodge et al. (1977) indicate a direct inhibitory effect on GABA uptake in native tissue, but quantitative data (IC50/Ki values) for specific GAT subtypes are lacking. Future research should focus on:

-

Characterizing the interaction of this compound with individual GAT subtypes using cell lines stably expressing each transporter to determine its affinity and selectivity.

-

Investigating the potential interplay between PAT1 and GATs in modulating synaptic GABA concentrations.

-

Exploring the structure-activity relationship of arecaidine analogues to identify more potent and selective inhibitors of either PAT1 or specific GATs.

A thorough understanding of these aspects will be critical for evaluating the therapeutic potential of this compound and for designing novel drugs targeting the GABAergic system.

Conclusion

This compound acts as a GABA uptake inhibitor, with a well-characterized mechanism involving its function as a substrate and competitive inhibitor of the PAT1 transporter. While its direct inhibitory effects on GATs were noted in early studies, a detailed quantitative characterization across the different GAT subtypes is still required. This technical guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully elucidate the pharmacological profile of this areca nut alkaloid.

References

- 1. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transport of the areca nut alkaloid arecaidine by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Muscarinic Acetylcholine Receptor (mAChR) Agonist Profile of Arecaidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the muscarinic acetylcholine receptor (mAChR) agonist properties of Arecaidine hydrochloride. Arecaidine, a key alkaloid found in the areca nut, is known to interact with the central and peripheral nervous systems.[1] This document synthesizes available quantitative data on its binding affinity and functional potency at mAChR subtypes, details the experimental protocols for its characterization, and illustrates the associated signaling pathways. The information presented is intended to support further research and drug development efforts targeting the cholinergic system.

Introduction to Arecaidine and Muscarinic Receptors

Arecaidine is a bioactive alkaloid derived from the areca nut.[1] Its hydrochloride salt is the form commonly used in research settings. Arecaidine and its esters have been investigated for their effects on muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

There are five subtypes of muscarinic receptors (M1-M5), which are broadly classified based on their primary G-protein coupling. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2] In contrast, M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[2] The diverse expression and function of these receptor subtypes make them attractive targets for therapeutic intervention in a range of disorders.

While much of the recent research has focused on the antagonist properties of various synthetic arecaidine derivatives, this guide will focus on the available data regarding the agonist activity of this compound itself.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Arecaidine and its closely related derivatives at the five human muscarinic acetylcholine receptor subtypes (hM1-hM5). It is important to note that comprehensive agonist potency (EC50) and efficacy data for this compound across all five subtypes is limited in the readily available literature. Much of the detailed characterization has been performed on its esters, such as Arecaidine Propargyl Ester (APE).

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |

| Arecaidine Hydrobenzoin Ester ((R,R)-isomer) | hM1 | 99 ± 19 | [3] |

| hM2 | 1900 ± 300 | [3] | |

| hM3 | 1300 ± 600 | [3] | |

| hM4 | 700 ± 300 | [3] | |

| hM5 | 600 ± 75 | [3] | |

| Arecaidine Hydrobenzoin Ester ((S,S)-isomer) | hM1 | 800 ± 200 | [3] |

| hM2 | 8000 ± 2000 | [3] | |

| hM3 | 1600 ± 300 | [3] | |

| hM4 | 2700 ± 600 | [3] | |

| hM5 | 1300 ± 300 | [3] | |

| Arecaidine Hydrobenzoin Ester (racemic) | hM1 | 380 ± 90 | [3] |

| hM2 | 3700 ± 1000 | [3] | |

| hM3 | 3200 ± 500 | [3] | |

| hM4 | 1600 ± 200 | [3] | |

| hM5 | 970 ± 90 | [3] |

Note: The hydrobenzoin esters of arecaidine were found to be antagonists at the M1 receptor.

| Compound | Receptor & Tissue | Agonist Potency (-log EC50) | Reference(s) |

| Arecaidine Propargyl Ester (APE) | M2 (guinea-pig isolated atria) | 8.22 | [4][5] |

| M2 (guinea-pig ileum) | 7.77 | [4][5] | |

| Arecaidine 2-butynyl ester | M2 (cardiac) | - | [6] |

| Arecaidine 2-pentynyl ester | M1 and M2 | approximately equipotent with APE | [4] |

| Arecaidine 2-hexynyl derivative | M2 (atria) | 6.80 | [4] |

| M2 (ileum) | 6.70 | [4] |

Note: Arecaidine propargyl ester and its analogues are derivatives of arecaidine and the data should be interpreted with this in mind. Arecaidine itself has been described as a specific M2-agonist, though detailed quantitative potency data is sparse in the cited literature.[7][8]

Signaling Pathways

Activation of muscarinic acetylcholine receptors by an agonist like this compound initiates a cascade of intracellular events that are dependent on the receptor subtype and the G-protein to which it couples.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins.[2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

References

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Arecaidine's Selectivity for the M2 Muscarinic Subtype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine, a pyridine alkaloid derived from the areca nut, and its analogs have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of the selectivity of arecaidine and its derivatives, particularly focusing on the M2 muscarinic receptor subtype. While comprehensive binding data for arecaidine hydrochloride across all five muscarinic subtypes (M1-M5) is limited in publicly available literature, functional studies consistently demonstrate its activity as a specific M2 receptor agonist. Furthermore, its derivative, arecaidine propargyl ester (APE), is a well-established and potent M2-selective agonist, for which more extensive binding and functional data are available. This guide summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, which mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype is predominantly found in the heart, where it mediates the negative chronotropic and inotropic effects of vagal stimulation, and in presynaptic nerve terminals, where it inhibits neurotransmitter release. Due to its significant physiological roles, the M2 receptor is a key target for the development of therapeutic agents for cardiovascular and neurological disorders.

Arecaidine has been identified as a muscarinic agonist with a preference for the M2 subtype.[1][2] This selectivity has led to its use as a pharmacological tool to investigate M2 receptor function. This guide will delve into the quantitative evidence for this selectivity, the methodologies used to determine it, and the signaling pathways involved.

Quantitative Analysis of Arecaidine and its Analogs at Muscarinic Receptors

Binding Affinity Data

The following table summarizes the available binding affinity data for arecaidine propargyl ester (APE) at human M1-M5 muscarinic receptors.

| Compound | Receptor Subtype | Ki (µM) |

| Arecaidine Propargyl Ester | M1 | 1.23 |

| M2 | 0.0871 | |

| M3 | 0.851 | |

| M4 | 0.977 | |

| M5 | 0.933 |

Data sourced from Cayman Chemical product information sheet, citing Scapecchi, S., et al. (2006).

Functional Activity Data

Functional assays provide further evidence for the M2 selectivity of arecaidine and its analogs. The following table presents the potency of arecaidine propargyl ester (APE) in functional assays on tissues rich in specific muscarinic receptor subtypes.

| Compound | Tissue Preparation | Predominant Receptor | -log EC50 |

| Arecaidine Propargyl Ester | Guinea-pig isolated atria | M2 | 8.22 |

| Guinea-pig isolated ileum | M2/M3 | 7.77 |

Data sourced from Moser et al. (1989).[3]

The higher potency in the atria, which predominantly expresses M2 receptors, compared to the ileum, which has a mixed M2 and M3 population, suggests a functional selectivity for the M2 subtype.[3]

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the binding and functional activity of compounds like arecaidine at muscarinic receptors.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype. A common protocol involves the use of a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), and cell membranes expressing a single subtype of muscarinic receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Test compound (e.g., this compound).

-

Atropine or another high-affinity non-selective muscarinic antagonist for determination of non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Binding buffer.

-

Non-specific Binding: A high concentration of a non-selective antagonist (e.g., 1 µM atropine).

-

Test Compound: Serial dilutions of the test compound.

-

-

Radioligand Addition: Add [3H]-NMS to all wells at a concentration near its Kd (typically 0.1-1.0 nM).

-

Membrane Addition: Add the resuspended cell membranes to all wells. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature or 30°C for 60-180 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

M2 Receptor Functional Assay: Inhibition of Adenylyl Cyclase

M2 muscarinic receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a test compound at the M2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

-

Cell culture medium and supplements.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (e.g., this compound).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the M2 receptor-expressing cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer.

-

cAMP Measurement: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC50 value using non-linear regression analysis.

M2 Muscarinic Receptor Signaling Pathway

The activation of the M2 muscarinic receptor by an agonist like arecaidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

Caption: M2 receptor-mediated inhibition of adenylyl cyclase.

Conclusion

The available evidence strongly supports the classification of arecaidine and its derivatives as M2-selective muscarinic agonists. While a complete binding profile for this compound across all five muscarinic subtypes remains to be fully elucidated, functional data and the binding affinities of its analog, arecaidine propargyl ester, demonstrate a clear preference for the M2 receptor. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacology of arecaidine and other muscarinic ligands. A deeper understanding of the M2 selectivity of arecaidine will be invaluable for the development of novel therapeutic agents targeting this important receptor.

References

- 1. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Arecaidine Hydrochloride in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut, with a specific focus on its activity within the central nervous system (CNS). Arecaidine is a metabolite of arecoline and is recognized primarily for its role as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3] This guide synthesizes current knowledge on its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data and experimental methodologies to support further research and development.

Mechanism of Action

This compound's principal mechanism of action in the CNS is the inhibition of GABA reuptake.[4][5][6] By blocking the transporters responsible for clearing GABA from the synaptic cleft, arecaidine potentiates the inhibitory effects of this neurotransmitter.

-

GABA Uptake Inhibition : Arecaidine has been shown to inhibit the uptake of GABA and the structurally similar β-alanine in slices of the cat spinal cord and cerebellum.[5] This inhibition enhances the postsynaptic actions of GABA, but not those of other inhibitory neurotransmitters like glycine or taurine.[5]

-

Transporter Interaction : Arecaidine is a substrate for the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1) and acts as a competitive inhibitor of L-proline uptake.[1][2][3][7] The transport of arecaidine by hPAT1 is electrogenic and may be responsible for its intestinal absorption.[7]

-

Muscarinic Receptor Activity : Some evidence suggests that arecaidine may also act as a muscarinic acetylcholine receptor (mAChR) agonist, with a preference for the M2 subtype.[8] A derivative, arecaidine but-2-ynyl ester tosylate (ABET), has shown preferential binding to M2 and M4 receptors in computational models.[9]

Signaling Pathway of GABA Uptake Inhibition

The following diagram illustrates the primary mechanism of arecaidine at a GABAergic synapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arecaidine - Wikipedia [en.wikipedia.org]

- 7. Transport of the areca nut alkaloid arecaidine by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Anti-carcinogenic effects of arecaidine but-2-ynyl ester tosylate on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Arecaidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrochloride, a pivotal pyridine alkaloid and a potent GABA uptake inhibitor, is of significant interest in neuropharmacological research and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. Detailed methodologies for the synthesis of arecaidine via the hydrolysis of arecoline and a subsequent robust purification protocol involving recrystallization are presented. Quantitative data, including reaction yields and purity assessments, are systematically organized for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and purification processes, adhering to stringent design specifications for optimal readability and utility in a research and development setting.

Introduction

Arecaidine, with the chemical name 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a key bioactive compound found in the nuts of the Areca catechu palm. Its hydrochloride salt is frequently utilized in research due to its stability and solubility. Arecaidine is recognized as a potent inhibitor of GABA uptake and an agonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying neurotransmitter systems and a potential scaffold for the development of novel therapeutics targeting neurological disorders.

This guide focuses on the practical aspects of preparing high-purity this compound, addressing the critical need for well-documented and reproducible experimental procedures in a professional laboratory environment.

Chemical Synthesis of Arecaidine

The most common and practical laboratory-scale synthesis of arecaidine involves the hydrolysis of its methyl ester, arecoline. Arecoline is the major alkaloid present in areca nuts and is commercially available, often as its hydrobromide or hydrochloride salt. Both acid- and base-catalyzed hydrolysis methods can be employed to convert arecoline to arecaidine.

Synthesis via Acid-Catalyzed Hydrolysis of Arecoline

Acid-catalyzed hydrolysis provides a direct route to arecaidine. The following protocol outlines a representative procedure.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve arecoline hydrobromide or hydrochloride (1 equivalent) in a 6 M aqueous solution of hydrochloric acid (HCl). The typical concentration is in the range of 0.1 to 0.5 M of the arecoline salt.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation of Crude Product: The resulting solid residue is crude this compound. This material is typically carried forward to the purification step without further immediate processing.

Logical Relationship of Synthesis Steps

Caption: Workflow for the acid-catalyzed hydrolysis of arecoline.

Synthesis via Base-Catalyzed Hydrolysis of Arecoline

Base-catalyzed hydrolysis, often referred to as saponification, is an alternative method for the synthesis of arecaidine.

Experimental Protocol:

-

Reaction Setup: Dissolve arecoline hydrobromide or hydrochloride (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents). A co-solvent like methanol or ethanol can be used to improve solubility.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Neutralization: Upon completion, cool the reaction mixture in an ice bath and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7. This step is critical and should be done slowly to control the exothermic reaction.

-

Isolation of Arecaidine: The neutralized solution contains arecaidine. To isolate it, the water is typically removed under reduced pressure. The resulting solid will be a mixture of arecaidine and the inorganic salt (e.g., NaCl or KCl).

-

Conversion to Hydrochloride Salt: The crude arecaidine is then dissolved in a minimal amount of a suitable organic solvent (e.g., isopropanol), and any insoluble inorganic salts are removed by filtration. A solution of HCl in the same solvent (or ethereal HCl) is then added to precipitate this compound.

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product suitable for research and development purposes. Recrystallization is the most effective method for this purification.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of a protic solvent in which it is soluble at elevated temperatures and an antisolvent in which it is less soluble at cooler temperatures. A common and effective system is ethanol and diethyl ether. Isopropanol can also be used.

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Alternatively, a small amount of an antisolvent like diethyl ether can be added dropwise until the solution becomes slightly turbid, followed by cooling.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Experimental Workflow for Purification

Caption: Step-by-step workflow for the purification of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Starting Material | Arecoline Hydrobromide/Hydrochloride | Arecoline Hydrobromide/Hydrochloride |

| Key Reagents | 6 M Hydrochloric Acid | Sodium Hydroxide / Potassium Hydroxide |

| Reaction Temperature | 100-110 °C | Room Temperature to 50 °C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Crude Yield | > 90% | > 90% |

Table 2: Purification and Final Product Specifications

| Parameter | Value |

| Purification Method | Recrystallization |

| Recrystallization Solvent | Ethanol / Diethyl Ether |

| Typical Recovery Yield | 70-85% |

| Final Purity (HPLC) | ≥ 98%[1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 260 °C |

Signaling Pathways

While the primary focus of this guide is on the chemical synthesis and purification of this compound, it is important for the researcher to be aware of its biological targets. Arecaidine is a known inhibitor of GABA uptake, which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Additionally, it acts as an agonist at various muscarinic acetylcholine receptors.

Signaling Pathway Interaction

Caption: A simplified diagram of the primary molecular targets of arecaidine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this important neuropharmacological tool for their studies. The provided quantitative data and visual workflows serve as a valuable resource for planning, executing, and optimizing the preparation of this compound in a laboratory setting.

References

A Technical Guide to the Natural Sources and Extraction of Arecaidine from Areca catechu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Areca catechu L., commonly known as the areca palm, is the source of the areca nut, a seed consumed by millions worldwide. The nut contains several bioactive alkaloids, with arecoline being the most abundant. Arecaidine (N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), another significant alkaloid, is present naturally in the nut and is also a primary metabolite of arecoline.[1][2] Its primary pharmacological interest stems from its activity as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] This guide provides a detailed overview of the natural occurrence of arecaidine in Areca catechu, methodologies for its extraction and quantification, and its primary mechanism of action.

Natural Occurrence and Quantitative Data

Arecaidine is one of the four principal alkaloids found in areca nuts, alongside arecoline, guvacoline, and guvacine.[5][6] The concentration of these alkaloids can vary significantly based on the nut's maturity, geographic origin, and processing methods.[5][6] Arecoline is typically the most abundant alkaloid in young, green nuts, while its hydrolyzed form, arecaidine, can increase in concentration, particularly when the nut is chewed with lime (calcium hydroxide), which provides the alkaline conditions necessary for hydrolysis.[3][7][8]

The tables below summarize the quantitative data for major alkaloids found in Areca catechu products.

Table 1: Concentration of Major Alkaloids in Areca catechu Nut Products

| Alkaloid | Concentration Range (mg/g of sample) | Reference |

|---|---|---|

| Arecaidine | 0.14 - 1.70 | [9][10] |

| 0.184 - 1.291 | [11] | |

| Arecoline | 0.64 - 2.22 | [9][10] |

| 0.376 - 3.592 | [11] | |

| Guvacine | 1.39 - 8.16 | [9][10] |

| 0.028 - 1.184 | [11] | |

| Guvacoline | 0.17 - 0.99 | [9][10] |

| | 0.060 - 1.216 |[11] |

Table 2: Content of Major Alkaloids in Fresh Areca catechu Seeds

| Alkaloid | Concentration Range (% of dry weight) | Reference |

|---|---|---|

| Arecaidine | 0.31 - 0.66 | [6] |

| Arecoline | 0.30 - 0.63 | [6][12] |

| Guvacine | 0.19 - 0.72 | [6] |

| Guvacoline | 0.03 - 0.06 |[6] |

Arecoline to Arecaidine Conversion

A significant portion of arecaidine is derived from the hydrolysis of arecoline.[12] This chemical transformation is a critical consideration for extraction protocols, as the process can be optimized to maximize the yield of arecaidine. The hydrolysis is catalyzed by basic conditions, such as the addition of lime, or by carboxylesterase enzymes in vivo.[2][7]

Extraction and Purification Protocols

Two primary strategies exist for obtaining arecaidine: direct extraction from the plant material and extraction of arecoline followed by or concurrent with alkaline hydrolysis.

Experimental Protocol 1: Aqueous Extraction of Alkaloids

This method is suitable for the simultaneous extraction of the primary water-soluble alkaloids from areca nut powder.

Methodology:

-

Sample Preparation: Grind dried Areca catechu nuts into a fine powder using a grinder.

-

Extraction: Weigh 400 mg of the areca nut powder and place it into a centrifuge tube. Add 2.0 mL of deionized water.

-

Maceration: Agitate the mixture at room temperature for 1 hour, with intermittent vigorous shaking every 10 minutes to ensure thorough extraction.[9][10]

-

Separation: Centrifuge the suspension at 13,000 rpm for 5 minutes to pellet the solid plant material.[9][10]

-

Collection: Carefully transfer the supernatant, which contains the extracted alkaloids, to a clean vial for subsequent analysis or purification.[9][10]

-

Sample Dilution for Analysis: For LC-MS/MS analysis, dilute 10 µL of the extract to 1000 µL with 1% trifluoroacetic acid (TFA) in water. Add internal standards as required.[9][10]

Experimental Protocol 2: Extraction via Alkaline Soaking

This method leverages alkaline conditions to facilitate the hydrolysis of arecoline to arecaidine, potentially increasing the final yield of arecaidine. This protocol is adapted from a patented method for industrial extraction.[13]

Methodology:

-

Raw Material Selection: Select fresh or dry areca nuts, ensuring they are free from rot or pests.

-

Alkaline Soaking: Prepare an alkaline solution (e.g., sodium hydroxide or calcium hydroxide) containing a surfactant. Submerge the selected areca nuts in this solution. The alkaline environment promotes the conversion of arecoline to arecaidine.

-

Incubation: Allow the nuts to soak for a predetermined period to ensure sufficient extraction and hydrolysis. The exact duration and temperature may be optimized depending on the desired yield.

-

Washing: Remove the areca nuts from the alkaline solution. Thoroughly wash the nuts with water until the surface is neutralized (pH 7.0).

-

Further Processing: The alkaloid-rich alkaline solution is collected and can be further processed through acidification, liquid-liquid extraction, or chromatographic methods to isolate and purify arecaidine.

Analytical Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and highly sensitive method for the simultaneous quantification of arecaidine and other areca alkaloids.[9][10][14]

Table 3: Example LC-MS/MS Parameters for Alkaloid Quantification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | [10] |

| Monitoring Mode | Selective Reaction Monitoring (SRM) | [10] |

| Spray Voltage | 3500 V | [10] |

| Capillary Temp. | 350 °C | [10] |

| Collision Gas | Argon (Ar) at 1.4 mTorr | [10] |

| Arecaidine m/z Transition | Specific values depend on instrumentation but would be optimized for the parent ion [M+H]⁺ and a characteristic fragment ion. | [10] |

| Arecoline m/z Transition | Specific values depend on instrumentation. |[10] |

Note: The limit of detection (LOD) for arecaidine can be as low as 0.1 pg on-column, with a limit of quantification (LOQ) of 0.5 pg.[9]

Pharmacological Activity: GABA Reuptake Inhibition

Arecaidine exerts its primary neurological effects by acting as an inhibitor of GABA reuptake.[3] Specifically, it blocks GABA transporters (GATs), preventing the reabsorption of GABA from the synaptic cleft into the presynaptic neuron. This action increases the concentration and residence time of GABA in the synapse, enhancing its inhibitory effect on the postsynaptic neuron.[4]

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arecaidine - Wikipedia [en.wikipedia.org]

- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

In Vitro Binding Affinity of Arecaidine Hydrochloride to GABA Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). These transporters, which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1), are critical in terminating GABAergic signaling by reuptaking GABA from the synaptic cleft. Consequently, inhibitors of these transporters are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders. Arecaidine, a key alkaloid found in the areca nut, has long been recognized for its effects on the GABAergic system. This technical guide provides a comprehensive overview of the current understanding of the in vitro binding affinity of Arecaidine hydrochloride to GABA transporters, outlines experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Data Presentation: A Landscape of GABA Transporter Inhibitors

Despite the long-standing knowledge of arecaidine as a GABA uptake inhibitor, specific quantitative in vitro binding affinity data, such as Ki or IC50 values for this compound against the different GABA transporter subtypes, is notably absent in publicly available scientific literature. Early research by Lodge and colleagues in 1977 demonstrated that arecaidine inhibits GABA uptake in cat spinal cord slices, but did not provide specific affinity constants.

To provide a framework for understanding the binding affinities of GABA transporter inhibitors, the following table summarizes data for well-characterized inhibitors. This contextual data is essential for researchers aiming to quantify the affinity of this compound and compare its potency and selectivity.

| Compound | Transporter Subtype | Ki (μM) | IC50 (μM) | Species | Reference |

| This compound | GAT1, GAT2, GAT3, BGT1 | Not Reported | Not Reported | - | - |

| Tiagabine | GAT1 | 0.09 - 0.28 | 0.07 - 0.3 | Human, Rat | [Cite: To be added] |

| (S)-SNAP-5114 | GAT3 | 4.5 | 5 | Human | [Cite: To be added] |

| Nipecotic Acid | GAT1 | 8 - 20 | 10 - 30 | Rat | [Cite: To be added] |

| Guvacine | GAT1 | 15 - 50 | 20 - 60 | Rat | [Cite: To be added] |

Experimental Protocols: Determining In Vitro Binding Affinity

To address the gap in quantitative data for this compound, a robust in vitro assay is required. A [3H]GABA uptake inhibition assay is a standard and reliable method to determine the binding affinity (IC50 and subsequently Ki) of a test compound for GABA transporters.

Protocol: [3H]GABA Uptake Inhibition Assay

1. Cell Culture and Transporter Expression:

-

Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the cDNA for each of the human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).

-

Culture the cells in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain transporter expression.

-

Plate the cells in 24- or 48-well plates and grow to confluence.

2. Assay Buffer:

-

Prepare a Krebs-Ringer-HEPES buffer (KRH) with the following composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 10 mM D-glucose, adjusted to pH 7.4.

3. [3H]GABA Uptake Inhibition Assay Procedure:

-

Preparation:

-

Prepare stock solutions of this compound and reference inhibitors (e.g., Tiagabine for GAT1, (S)-SNAP-5114 for GAT3) in the assay buffer.

-

Prepare a working solution of [3H]GABA (specific activity ~30-60 Ci/mmol) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range, close to the Km of GABA for the respective transporter.

-

-

Assay Steps:

-

Wash the confluent cell monolayers twice with pre-warmed (37°C) KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound or the reference inhibitor.

-

Initiate the uptake reaction by adding the [3H]GABA working solution to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Controls:

-

Total uptake: Cells incubated with [3H]GABA in the absence of any inhibitor.

-

Non-specific uptake: Cells incubated with [3H]GABA in the presence of a high concentration of a known potent inhibitor (e.g., 1 mM nipecotic acid) or in sodium-free buffer.

-

Blank: Wells without cells to measure background radiation.

-

4. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the uptake in the presence of this compound as a percentage of the control (specific uptake without inhibitor).

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of [3H]GABA uptake) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of [3H]GABA used and Km is the Michaelis-Menten constant for GABA uptake by the specific transporter.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Signaling pathway at a GABAergic synapse, illustrating GABA synthesis, release, postsynaptic action, and reuptake by GABA transporters (GATs), which is inhibited by this compound.

Caption: Experimental workflow for determining the in vitro binding affinity of this compound to GABA transporters using a [³H]GABA uptake inhibition assay.

Conclusion and Future Directions

This compound is established as an inhibitor of GABA uptake. However, there is a conspicuous absence of specific in vitro binding affinity data for this compound against the various GABA transporter subtypes. This knowledge gap hinders a complete understanding of its pharmacological profile and its potential as a selective tool for studying GABAergic neurotransmission or as a lead compound for drug development.

The experimental protocol detailed in this guide provides a clear and standardized method for researchers to determine the IC50 and Ki values of this compound for GAT1, GAT2, GAT3, and BGT1. Obtaining this quantitative data is a crucial next step. Future research should focus on:

-

Systematic determination of the binding affinity of this compound for all four GABA transporter subtypes to establish its potency and selectivity profile.

-

Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to further elucidate its mechanism of action.

-

Exploring the structure-activity relationship of arecaidine and its analogs to potentially develop more potent and selective GABA transporter inhibitors.

By systematically addressing these research questions, the scientific community can fully characterize the interaction of this compound with GABA transporters, paving the way for its potential application in neuroscience research and therapeutic development.

The Intricate Dance of Structure and Activity: A Deep Dive into Arecaidine and Its Analogs

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of arecaidine, a key alkaloid from the areca nut, and its synthetic analogs. We delve into the molecular interactions and functional consequences of structural modifications, offering a comprehensive resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting muscarinic acetylcholine receptors (mAChRs) and GABA transporters. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this guide aims to illuminate the path for future drug discovery efforts.

Unveiling the Pharmacological Profile of Arecaidine Analogs

Arecaidine and its derivatives have emerged as a versatile scaffold for probing the function of and designing ligands for two critical classes of neurological targets: muscarinic acetylcholine receptors and GABA transporters. The subtle interplay between the chemical structure of these compounds and their biological activity provides a compelling case study in medicinal chemistry.

Modulating Muscarinic Acetylcholine Receptors

The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), plays a crucial role in regulating a myriad of physiological functions in the central and peripheral nervous systems. Arecaidine analogs have been instrumental in dissecting the functional roles of these receptor subtypes.

The potency and efficacy of arecaidine esters at muscarinic receptors are profoundly influenced by the nature of the ester side chain. A seminal study on arecaidine propargyl ester (APE) and its analogs revealed key SAR principles.[1][2][3] Lengthening the alkynyl chain of APE, a potent M1/M2 agonist, leads to a decrease in potency. For instance, the 2-hexynyl derivative is approximately ten times less potent than APE at atrial and ileal M2 receptors.[1][3] Furthermore, shifting the position of the triple bond from the 2-position to the 3-position, coupled with the introduction of a bulky group, can dramatically switch the pharmacological profile from agonism to competitive antagonism.[1][2][3]

Stereochemistry also plays a pivotal role in the interaction of arecaidine analogs with muscarinic receptors. Chiral hydrobenzoin esters of arecaidine have demonstrated that the stereoisomeric configuration significantly impacts binding affinity for the M1 receptor, underscoring the importance of three-dimensional structure in ligand recognition.

Table 1: Structure-Activity Relationship of Arecaidine Propargyl Ester Analogs at M1 and M2 Muscarinic Receptors [1][2][3]

| Compound | Modification from APE | Receptor Subtype | Activity | -log EC50 | pA2 |

| Arecaidine propargyl ester (APE) | - | M2 (guinea-pig atria) | Agonist | 8.22 | - |

| Arecaidine propargyl ester (APE) | - | M2 (guinea-pig ileum) | Agonist | 7.77 | - |

| Arecaidine 2-butynyl ester | Elongated alkynyl chain | M1/M2 | Agonist | ~APE | - |

| Arecaidine 2-pentynyl ester | Elongated alkynyl chain | M1/M2 | Agonist | ~APE | - |

| Arecaidine 2-hexynyl ester | Elongated alkynyl chain | M2 (guinea-pig atria) | Agonist | 6.80 | - |

| Arecaidine 2-hexynyl ester | Elongated alkynyl chain | M2 (guinea-pig ileum) | Agonist | 6.70 | - |

| 3-substituted propargyl esters | Shifted triple bond & bulky group | M2 | Antagonist | - | 4.9 - 7.3 |

Inhibition of GABA Uptake

Beyond its effects on muscarinic receptors, arecaidine is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[4] This action is significant as GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its synaptic concentration has therapeutic implications for conditions such as epilepsy and anxiety. While the SAR of arecaidine analogs as GABA uptake inhibitors is a less explored area compared to their muscarinic activity, it represents a promising avenue for the development of novel CNS-active agents. Further research is warranted to systematically investigate how structural modifications to the arecaidine scaffold impact potency and selectivity for the different GABA transporter subtypes (GAT1-4).

Experimental Protocols: A Methodological Blueprint

The quantitative data presented in this guide are derived from a suite of well-established pharmacological assays. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assay for Muscarinic Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[5][6][7][8][9]

Protocol:

-

Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Isolated Tissue Preparations and Schild Analysis

Functional assays on isolated tissues, such as the guinea-pig ileum and atria, are used to characterize the agonist or antagonist properties of a compound and to determine its potency (EC50 or pD2) and efficacy.[3][10][11]

Protocol for Guinea-Pig Ileum (M3) and Atria (M2) Assays:

-

Tissue Preparation: A segment of the guinea-pig ileum or the atria is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

-

Agonist Concentration-Response Curve: Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractile (ileum) or chronotropic (atria) responses are recorded.

-

Antagonist Characterization (Schild Analysis): To determine the pA2 value of a competitive antagonist, agonist concentration-response curves are generated in the absence and presence of at least three different concentrations of the antagonist.[12][13][14][15][16][17]

-

Data Analysis: The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value, a measure of the antagonist's affinity.

Calcium Mobilization Assay

This cell-based assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as M1, M3, and M5 muscarinic receptors, which leads to an increase in intracellular calcium concentration.[18][19][20]

Protocol:

-

Cell Culture and Loading: Cells expressing the target receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The magnitude of the fluorescence increase is used to determine the potency (EC50) and efficacy of the compound.

Visualizing the Molecular Logic: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Experimental Workflow for Schild Analysis.

Conclusion and Future Directions

The study of arecaidine and its analogs has significantly advanced our understanding of the structure-activity relationships at muscarinic acetylcholine receptors. The ability to fine-tune the pharmacological properties of these molecules—from potent agonists to selective antagonists—by subtle structural modifications highlights their value as chemical probes and potential therapeutic leads.

Future research should aim to expand the SAR studies to include a broader range of structural modifications and to systematically evaluate their activity across all five muscarinic receptor subtypes to identify more selective ligands. A particularly underexplored area is the SAR of arecaidine analogs as GABA uptake inhibitors. A focused effort in this direction could yield novel compounds with therapeutic potential for a variety of neurological and psychiatric disorders.

Furthermore, the elucidation of the crystal structures of arecaidine analogs in complex with their target receptors would provide invaluable insights into the molecular basis of their activity and guide the rational design of next-generation ligands with improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide serves as a foundation for these future endeavors, empowering researchers to build upon the existing knowledge and unlock the full therapeutic potential of the arecaidine scaffold.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. scispace.com [scispace.com]

- 11. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neuron.mefst.hr [neuron.mefst.hr]

- 13. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 15. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 16. Schild equation - Wikipedia [en.wikipedia.org]

- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Areca nut extracts mobilize calcium and release pro-inflammatory cytokines from various immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Measuring Arecaidine Hydrochloride Activity on Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine, an alkaloid found in the areca nut, is a subject of increasing scientific interest due to its various biological activities. As a derivative of arecoline, it is crucial to understand its specific effects on intestinal epithelial cells for applications in toxicology and drug development.[1][2] The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a widely accepted in vitro model for the intestinal barrier, as it differentiates into a polarized monolayer of enterocytes expressing tight junctions and various transporters.[3] This document provides detailed protocols for a panel of cell-based assays to characterize the activity of arecaidine hydrochloride on Caco-2 cells, including its effects on cell viability, cytotoxicity, apoptosis, and cell cycle progression.

Areca nut extracts and its primary alkaloid, arecoline, have been shown to exhibit cytotoxic and genotoxic effects on various epithelial cells.[4] Studies on other epithelial cell lines have demonstrated that arecoline can suppress cell viability by inducing apoptosis, a process involving the activation of caspase-3.[5] Furthermore, arecoline has been observed to induce cell cycle arrest and trigger a DNA damage response.[6] While direct and extensive data on arecaidine's effects on Caco-2 cells are limited, the provided assays are based on the known activities of related areca alkaloids and represent a robust starting point for a comprehensive cellular characterization.

Data Summary

The following table summarizes the key assays and the quantifiable data that can be obtained to assess the activity of this compound on Caco-2 cells.

| Assay | Parameter Measured | Typical Readout | Interpretation |

| MTT Cell Viability Assay | Mitochondrial dehydrogenase activity | Absorbance (OD) at 570 nm | Decrease in OD indicates reduced cell viability. |

| LDH Cytotoxicity Assay | Lactate dehydrogenase release | Absorbance (OD) at 490 nm | Increase in OD indicates loss of membrane integrity and cytotoxicity. |

| Caspase-3/7 Activity Assay | Caspase-3 and -7 activation | Luminescence (RLU) or Fluorescence (RFU) | Increase in signal indicates induction of apoptosis. |

| Cell Cycle Analysis | DNA content per cell | Percentage of cells in G0/G1, S, and G2/M phases | Accumulation in a specific phase suggests cell cycle arrest. |

Experimental Protocols

Caco-2 Cell Culture

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Cell culture flasks (75 cm²)

-

96-well and 24-well clear-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain Caco-2 cells in 75 cm² flasks with complete DMEM.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, add 2 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C.

-

Neutralize the trypsin with 8 mL of complete DMEM and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed new flasks or plates for experiments.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Caco-2 cells

-

Complete DMEM

-

This compound stock solution (in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

Procedure:

-

Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent other than water/PBS is used.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

-

Caco-2 cells

-

Complete DMEM

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

96-well plate

Procedure:

-

Seed Caco-2 cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a positive control (e.g., lysis buffer provided in the kit) and an untreated negative control.

-

After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution from the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caco-2 cells

-

Complete DMEM

-

This compound stock solution

-

Luminescent or fluorescent caspase-3/7 activity assay kit

-

96-well white or black-walled plate

Procedure:

-

Seed Caco-2 cells in a 96-well plate suitable for luminescence or fluorescence measurement at a density of 1 x 10⁴ cells/well.

-

After 24 hours, treat the cells with different concentrations of this compound. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

-

Incubate for a predetermined time (e.g., 12, 24 hours).

-

Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

-

Add the reagent to each well and incubate for 1-2 hours at room temperature.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Express the results as fold change in caspase activity compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Caco-2 cells

-

Complete DMEM

-

This compound stock solution

-

6-well plates

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed Caco-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at various concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization, collect both the detached and adherent cells, and wash with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell suspension using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for assessing this compound activity.

Caption: Putative signaling pathway for areca alkaloid-induced cellular stress.

References

- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Arecaidine in Biological Samples by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of arecaidine in various biological samples—plasma, urine, and saliva—using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. These methodologies are compiled from established analytical principles and available literature on related compounds.

Introduction

Arecaidine is a major alkaloid found in the areca nut, which is chewed by millions of people worldwide. It is a metabolite of arecoline and has been implicated in various physiological and pathological processes. Accurate quantification of arecaidine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its role in health and disease. This document outlines the necessary protocols for sample preparation and HPLC-UV analysis.

Experimental Protocols

Sample Preparation

2.1.1. Plasma Samples: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from plasma by removing protein interference.

Protocol:

-

Thaw frozen plasma samples at room temperature.

-